

# Spectroscopic Profile of 2-Amino-2-(4-fluorophenyl)acetonitrile: A Technical Guide

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## Compound of Interest

Compound Name:	2-Amino-2-(4-fluorophenyl)acetonitrile
Cat. No.:	B1270793

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## Introduction

**2-Amino-2-(4-fluorophenyl)acetonitrile** is a synthetic organic compound of interest in medicinal chemistry and drug discovery due to its structural resemblance to various bioactive molecules. As an  $\alpha$ -aminonitrile, it serves as a versatile precursor for the synthesis of  $\alpha$ -amino acids and various heterocyclic compounds. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and development settings. This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Amino-2-(4-fluorophenyl)acetonitrile**, along with detailed experimental protocols for acquiring such data.

## Chemical Structure and Properties

- IUPAC Name: **2-Amino-2-(4-fluorophenyl)acetonitrile**
- CAS Number: 56464-70-1[\[1\]](#)
- Molecular Formula: C<sub>8</sub>H<sub>7</sub>FN<sub>2</sub>[\[1\]](#)
- Molecular Weight: 150.15 g/mol [\[1\]](#)

- Structure:

## Spectroscopic Data

While a comprehensive experimental dataset for **2-Amino-2-(4-fluorophenyl)acetonitrile** is not readily available in public databases, the following tables summarize the expected spectroscopic data based on the analysis of its functional groups and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.4 - 7.6	Doublet of doublets	2H	Aromatic protons (ortho to Fluorine)
~ 7.1 - 7.3	Doublet of doublets	2H	Aromatic protons (meta to Fluorine)
~ 4.5 - 5.0	Singlet	1H	Methine proton (-CH(NH <sub>2</sub> )-)
~ 2.0 - 3.0	Broad singlet	2H	Amine protons (-NH <sub>2</sub> )

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 160 - 165 (d, $^1\text{J}_{\text{CF}} \approx 245$ Hz)	Aromatic Carbon (C-F)
~ 130 - 135	Aromatic Carbon (ipso to $-\text{CH}(\text{NH}_2)\text{CN}$ )
~ 128 - 130 (d, $^3\text{J}_{\text{CF}} \approx 8$ Hz)	Aromatic Carbons (ortho to Fluorine)
~ 115 - 117 (d, $^2\text{J}_{\text{CF}} \approx 21$ Hz)	Aromatic Carbons (meta to Fluorine)
~ 118 - 122	Nitrile Carbon ( $-\text{C}\equiv\text{N}$ )
~ 45 - 55	Methine Carbon ( $-\text{CH}(\text{NH}_2)-$ )

## Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Functional Group	Vibration Mode
3300 - 3500	Medium, Broad	N-H	Symmetric & Asymmetric Stretching
3010 - 3100	Weak to Medium	C-H (Aromatic)	Stretching
2850 - 2960	Weak	C-H (Aliphatic)	Stretching
2240 - 2260	Medium to Sharp	$\text{C}\equiv\text{N}$	Stretching
1500 - 1600	Medium to Strong	$\text{C}=\text{C}$ (Aromatic)	Stretching
1210 - 1260	Strong	C-F	Stretching
1000 - 1100	Medium	C-N	Stretching

## Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Possible Fragment
150	High	[M] <sup>+</sup> (Molecular Ion)
123	Medium	[M - HCN] <sup>+</sup>
109	Medium	[M - CH <sub>2</sub> CN] <sup>+</sup>
95	High	[C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup>

## Experimental Protocols

### NMR Spectroscopy

#### 1. Sample Preparation:

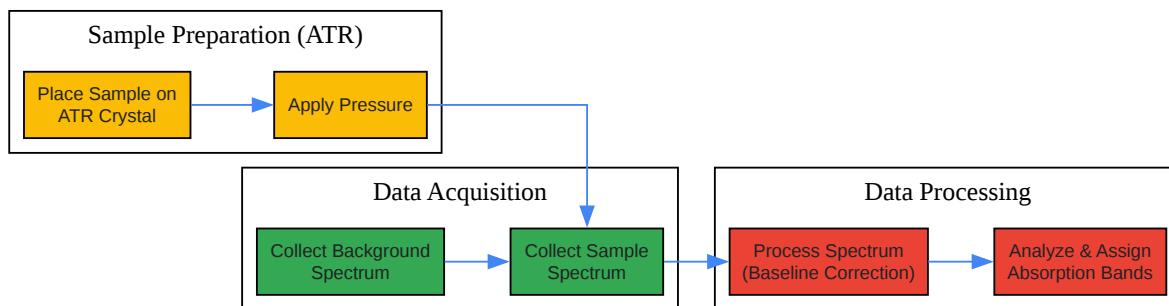
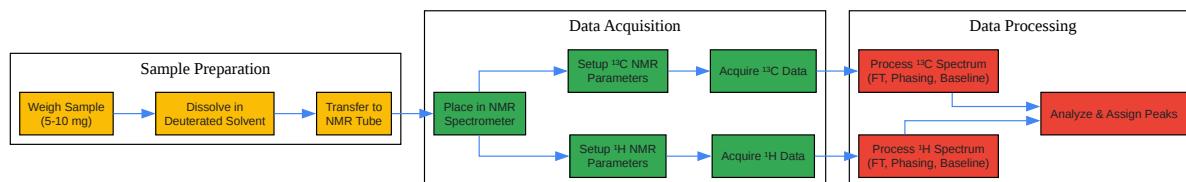
- Accurately weigh 5-10 mg of **2-Amino-2-(4-fluorophenyl)acetonitrile**.
- Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or Acetone-d<sub>6</sub>) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

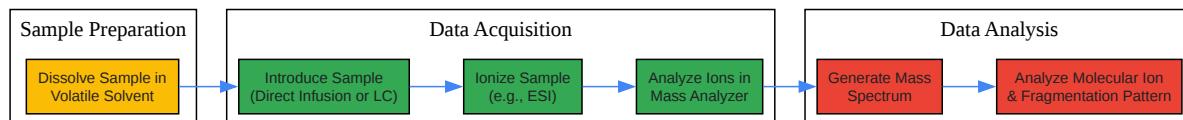
#### 2. <sup>1</sup>H NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Solvent: CDCl<sub>3</sub> (unless the compound has poor solubility).
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Referencing: Tetramethylsilane (TMS) at 0 ppm.

### 3. $^{13}\text{C}$ NMR Acquisition:

- Spectrometer: 100 MHz or higher.
- Solvent:  $\text{CDCl}_3$ .
- Temperature: 298 K.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more, as  $^{13}\text{C}$  has low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Referencing:  $\text{CDCl}_3$  solvent peak at 77.16 ppm.





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## References

- 1. [scbt.com](http://scbt.com) [scbt.com]
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